Rel-(3As,7R,8As)-2-Isopentyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide
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Overview
Description
Rel-(3As,7R,8As)-2-Isopentyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide is a complex heterocyclic compound that features an azepine ring fused with an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3As,7R,8As)-2-Isopentyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide typically involves [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions . The process often includes the use of lithiated allenes or alkynes and isothiocyanates, leading to the spontaneous formation of the azepine ring . Rhodium acetate-catalyzed reactions of 1-azadienes obtained from cinnamic aldehydes with styryl diazoacetate can also be employed to synthesize azepine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned electrocyclization reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(3As,7R,8As)-2-Isopentyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized azepine derivatives, while reduction can produce fully or partially reduced forms of the compound.
Scientific Research Applications
Rel-(3As,7R,8As)-2-Isopentyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anticonvulsant and analgesic activities.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Rel-(3As,7R,8As)-2-Isopentyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Rel-(3As,7R,8As)-2-Isopentyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide can be compared with other azepine derivatives, such as:
Azepane: A saturated seven-membered nitrogen-containing ring.
Azepinone: An azepine derivative with a carbonyl group.
Benzazepine: An azepine ring fused with a benzene ring.
The uniqueness of this compound lies in its fused isothiazole ring and the presence of an epoxy group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(1S,5S,7R)-3-(3-methylbutyl)-11-oxa-4λ6-thia-3,9-diazatricyclo[5.3.1.01,5]undecane 4,4-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-9(2)3-4-14-8-12-7-13-6-10(17-12)5-11(12)18(14,15)16/h9-11,13H,3-8H2,1-2H3/t10-,11+,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJENGLYDSYQXHW-WOPDTQHZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC23CNCC(O2)CC3S1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN1C[C@]23CNC[C@H](O2)C[C@@H]3S1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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